4-Benzylaniline hydrochloride

Description

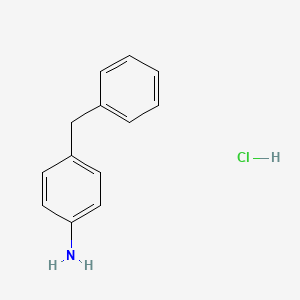

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-benzylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGXIDBMRPMPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-57-3 | |

| Record name | Benzenamine, 4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, alpha-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Pathways and Formation Mechanisms of 4 Benzylaniline Hydrochloride

Hydrochlorination of 4-Benzylaniline (B49627)

The most direct route to 4-benzylaniline hydrochloride is through the hydrochlorination of 4-benzylaniline. sigmaaldrich.comsigmaaldrich.com This process involves the reaction of 4-benzylaniline with hydrogen chloride (HCl).

The hydrochlorination of 4-benzylaniline is often carried out in a solvent, with chlorobenzene (B131634) being a notable example used in industrial settings. rsc.orgrsc.org The reaction conditions, including temperature and the nature of the solvent, play a crucial role in the formation and solubility of the resulting hydrochloride salt. rsc.orgrsc.orgacs.org

A study investigating the hydrochlorination of 4-benzylaniline in chlorobenzene highlighted the importance of understanding the solvation of gaseous HCl in the process solvent. rsc.orgrsc.org The interaction between HCl and chlorobenzene is significant, as evidenced by a notable shift in the vibrational frequency of the HCl molecule upon solvation. rsc.org This interaction directly impacts the subsequent reaction with 4-benzylaniline. The resulting this compound is sparingly soluble in chlorobenzene. rsc.orggla.ac.uk

The liberation of 4-benzylaniline from its hydrochloride salt in chlorobenzene has been studied under different conditions. acs.org In a "closed" system where the evolved HCl gas is retained, the dissociation of the salt is limited. acs.orggla.ac.uk However, in an "open" system that allows for the release of gaseous HCl, the complete liberation of solvated 4-benzylaniline from the solid hydrochloride is possible at elevated temperatures (e.g., 373 K). acs.orggla.ac.uk This process is thought to be driven by the entropically favorable conversion of solvated hydrogen chloride to the gaseous phase. acs.org

Table 1: Spectroscopic Data for HCl in Chlorobenzene

| Spectroscopic Technique | Observation | Significance | Reference |

|---|---|---|---|

| FTIR | A broad feature at ~2780 cm⁻¹, shifting from the 2886 cm⁻¹ gas phase value. | Indicates a significant interaction between HCl and the chlorobenzene solvent. | rsc.org |

The interaction between anhydrous hydrogen chloride and process solvents like chlorobenzene is a critical factor in the hydrochlorination process. rsc.orgrsc.org Spectroscopic and computational analyses have shown that a significant solute-solvent interaction occurs, which influences the reactivity of HCl. rsc.orgrsc.org The dissolution of HCl in chlorobenzene leads to a reduction of 106 cm⁻¹ in the vibrational frequency of the HCl molecule, indicating a strong interaction. rsc.org This interaction affects the equilibrium of the hydrochlorination reaction and the solubility of the resulting salt. rsc.orgrsc.orgcapes.gov.brgoogle.com

Formation as a By-product in Industrial Synthesis

This compound can also be formed as an undesirable by-product in certain industrial processes, particularly in the synthesis of isocyanates. rsc.orggla.ac.uk

In the production of polyurethanes, isocyanates are key intermediates, often synthesized through the phosgenation of aromatic amines. rsc.orgsabtechmachine.com This process involves the reaction of an amine with phosgene (B1210022) (COCl₂). sabtechmachine.comgla.ac.uk During this reaction, hydrogen chloride is generated as a by-product at two stages: the initial formation of a carbamoyl (B1232498) chloride and its subsequent decomposition to the isocyanate. rsc.orggla.ac.uk

The liberated hydrogen chloride can react with the unreacted aromatic amine present in the reaction mixture. rsc.orggla.ac.uk This acid-base reaction results in the formation of the corresponding amine hydrochloride salt, which is often insoluble in the process solvent. rsc.orggla.ac.uk In the context of MDI (methylene diphenyl diisocyanate) production, where polymeric amines are used, this side reaction leads to the loss of valuable starting material and requires extensive reprocessing. gla.ac.uk 4-Benzylaniline and its hydrochloride have been used as model compounds to study this industrial problem. gla.ac.uk The formation of these insoluble salts is a significant issue, leading to production inefficiencies. gla.ac.uksabtechmachine.com To mitigate this, sometimes the amine is first converted to its hydrochloride or carbonate salt before reacting with phosgene, a technique known as salt phosgenation. nih.govgoogle.com

General Synthetic Approaches for Benzylamine (B48309) Derivatives

A variety of methods exist for the synthesis of benzylamine derivatives, which provides a broader context for the formation of 4-benzylaniline. These methods include:

Reductive Amination: The reaction of carbonyl compounds with amines in the presence of a reducing agent. frontiersin.org

Substitution Reactions: The reaction of amines with benzylic halides or alcohol derivatives. nih.gov

Alkene Carboamination: A three-component reaction involving an alkene, an amine derivative, and a carbon source, catalyzed by copper. nih.gov

Electrochemical Methods: The synthesis of N-benzylidene benzylamine from dibenzylamine (B1670424) under electrochemical conditions, which can then be derivatized. sioc-journal.cn

Biocatalytic Transamination: The use of enzymes like transaminases to convert benzylic aldehydes into benzylamines. frontiersin.org

Visible Light-Promoted Nickel-Catalyzed Amination: A method for the amination of benzyl (B1604629) C-H bonds. wipo.int

N-Alkylation of Benzyl Alcohols: Using nickel catalysts and ammonia (B1221849) sources to produce primary benzylamines from benzyl alcohols. acs.org

These varied synthetic routes highlight the versatility of chemical approaches to benzylamine structures, which are important precursors in many chemical syntheses. frontiersin.orgnih.govsioc-journal.cnwipo.intgoogle.com

Crystallographic and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Analysis of 4-Benzylaniline (B49627) Hydrochloride

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Characterization of 4-Benzylaniline hydrochloride using this method has yielded a comprehensive understanding of its crystal structure nih.gov.

The analysis of the diffraction data for this compound revealed its crystal structure. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net The specific space group was determined to be P2/n. researchgate.net This space group designation provides information about the symmetry elements present within the crystal lattice.

The unit cell is the basic repeating structural unit of a crystalline solid. For this compound, the dimensions of this unit cell were precisely measured at a temperature of 120 K. researchgate.net The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by the symmetry operations of the space group. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 5.5504(2) |

| b (Å) | 22.0930(8) |

| c (Å) | 9.7906(4) |

| α (°) | 90 |

| β (°) | 106.4360(10) |

| γ (°) | 90 |

| Volume (ų) | 1151.51(8) |

| Temperature (K) | 120 |

| Data sourced from a single-crystal X-ray diffraction study at 120 K. researchgate.net |

The single-crystal X-ray diffraction study determined the precise position of each non-hydrogen atom in the crystal lattice, which are defined by fractional atomic coordinates (x, y, z). researchgate.net Furthermore, anisotropic displacement parameters were refined for these atoms. researchgate.net These parameters describe the thermal vibration of each atom, representing it as an ellipsoid rather than a simple sphere, which accounts for the directional dependence of atomic motion. This detailed information is crucial for an accurate description of the molecular structure. researchgate.net

A summary of the type of data obtained is presented below.

| Atom | x | y | z | U(eq) (Ų) |

| Cl1 | [data] | [data] | [data] | [data] |

| N1 | [data] | [data] | [data] | [data] |

| C1 | [data] | [data] | [data] | [data] |

| C2 | [data] | [data] | [data] | [data] |

| ... | ... | ... | ... | ... |

| Note: This table is a representation of the data structure provided in crystallographic information files. The specific coordinate and displacement values are found in the detailed supplementary data of the reference publication. researchgate.net |

The crystallographic data also allows for the precise calculation of intramolecular bond lengths and angles. researchgate.net This analysis confirms the expected molecular geometry, including the covalent bond distances within the benzyl (B1604629) and aniline (B41778) moieties and the geometry around the protonated amine group. The C-C bond lengths within the aromatic rings are consistent with delocalized π-systems, and the C-N and C-C bond lengths connecting the fragments are within standard ranges. The bond angles around the sp²-hybridized carbon atoms of the phenyl rings are approximately 120°, while the geometry around the sp³-hybridized methylene (B1212753) carbon is tetrahedral, as expected.

| Bond/Angle | Value (Å or °) |

| Bond Lengths (Å) | |

| C-N | [data] |

| C-C (aromatic) | [data range] |

| C-C (methylene) | [data] |

| Bond Angles (°) | |

| C-C-C (aromatic) | [data range] |

| C-CH₂-C | [data] |

| H-N-H | [data] |

| Note: This table represents the type of structural parameters determined. Specific values are detailed in the referenced crystallographic study. researchgate.net |

Intermolecular Interactions in Crystalline this compound

The packing of molecules in the crystal lattice is governed by various intermolecular interactions. In the case of this compound, hydrogen bonding plays a dominant role in the formation of the supramolecular architecture. researchgate.net

The crystal structure of this compound is stabilized by a network of hydrogen bonds. researchgate.net The primary interaction involves the ammonium (B1175870) group (-NH₃⁺) of the protonated 4-benzylaniline cation acting as a hydrogen bond donor and the chloride anion (Cl⁻) serving as the acceptor. researchgate.netresearchgate.net These strong N-H...Cl linkages are a defining feature of the crystal packing, connecting the ionic components into a stable, extended array. researchgate.net The geometry of these hydrogen bonds, including the donor-acceptor distances and angles, has been characterized, confirming their strength and directional nature. researchgate.net

| Donor (D) - H ... Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | Angle (°) |

| N-H...Cl | [data] | [data] | [data] | [data] |

| N-H...Cl | [data] | [data] | [data] | [data] |

| N-H...Cl | [data] | [data] | [data] | [data] |

| Note: The ammonium group has three hydrogen atoms available for donation, leading to multiple hydrogen bonding interactions with surrounding chloride ions. This table illustrates the geometric parameters used to describe these bonds. researchgate.net |

Lattice Energy Calculations and Intermolecular Interaction Assessment

The stability of a crystal lattice is quantified by its lattice energy, which is the energy released when gaseous ions come together to form a solid crystal. Computational methods, such as the PIXEL method, provide valuable insights into the nature and strength of intermolecular interactions that contribute to the total lattice energy. nih.govresearchgate.net

Correlation with Macroscopic Phenomena (e.g., Solubility Tendencies)

The calculated lattice energy and the nature of intermolecular interactions can be tentatively correlated with macroscopic properties such as solubility. nih.govresearchgate.net A higher lattice energy, indicative of stronger intermolecular forces, generally corresponds to lower solubility in a given solvent. By analyzing the specific interactions within the crystal lattice of this compound, it is possible to make qualitative predictions about its solubility behavior. nih.govresearchgate.net

Comparative Structural Analysis with Related Amine Hydrochlorides

To better understand the solid-state behavior of this compound, it is instructive to compare its crystal structure with that of related amine hydrochlorides, particularly other benzylamine (B48309) derivatives.

Analysis of Structural Motifs in Other Benzylamine Hydrochlorides

Benzylamine and its derivatives readily form hydrochloride salts. The crystal structures of these salts often exhibit common structural motifs, such as hydrogen-bonded networks involving the ammonium group and the chloride anion. The specific packing arrangements, however, are influenced by the nature and position of substituents on the aromatic ring.

Influence of Protonation State and Counter-ion on Solid-State Packing

The conversion of an amine to its hydrochloride salt involves the protonation of the nitrogen atom, which becomes positively charged. jst.go.jp This change in protonation state has a profound impact on the intermolecular interactions and, consequently, the solid-state packing. The presence of the chloride counter-ion introduces strong electrostatic interactions and hydrogen bonding opportunities that are absent in the free base. jst.go.jp The interplay between the size, shape, and charge of the cation and the counter-ion dictates the final crystal structure. nih.govresearchgate.net The nature of the counter-ion can significantly affect the physicochemical properties of the salt, including its solubility and melting point. nih.govresearchgate.net

Spectroscopic Characterization and Vibrational Analysis

Infrared (FTIR) Spectroscopy of 4-Benzylaniline (B49627) Hydrochloride

FTIR spectroscopy is a powerful tool for identifying the functional groups and vibrational characteristics of a molecule. For 4-Benzylaniline hydrochloride, the infrared spectrum is distinct from its free base, 4-benzylaniline, particularly due to the formation of the ammonium (B1175870) salt and the resulting interactions. nih.govresearchgate.net

The FTIR spectrum of this compound displays several characteristic absorption bands that correspond to specific molecular vibrations. The protonation of the aniline (B41778) nitrogen to form an ammonium salt (-NH₃⁺) introduces new vibrational modes and shifts existing ones. Key vibrational modes include the N-H stretching of the ammonium group, C-H stretching from both the aromatic rings and the methylene (B1212753) bridge, and the characteristic aromatic C=C stretching vibrations.

Below is a table summarizing the principal vibrational modes identified for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~2800-3200 | Broad absorption characteristic of the ammonium (-NH₃⁺) group. |

| Aromatic C-H Stretch | >3000 | Stretching vibrations of the C-H bonds on the two phenyl rings. |

| Aliphatic C-H Stretch | <3000 | Symmetric and asymmetric stretching of the methylene (-CH₂-) bridge. |

| C=C Aromatic Stretch | ~1450-1600 | Multiple bands corresponding to the carbon-carbon stretching within the aromatic rings. |

| Fingerprint Region | <1500 | Complex pattern of bands originating from various bending and stretching modes, unique to the molecule. vscht.cz |

A notable feature in the infrared spectrum of this compound is the presence of a strong Fermi resonance interaction. nih.govresearchgate.net This phenomenon occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of other vibrational modes. This interaction results in two new absorption bands with increased intensity and a shift in their frequencies from the expected positions. In the case of this compound, this strong Fermi resonance readily distinguishes its spectrum from that of the 4-benzylaniline starting material. nih.govresearchgate.net This interaction is a key spectroscopic marker for the formation of the hydrochloride salt. nih.gov

Inelastic Neutron Scattering (INS) Experiments and Complementary Vibrational Assignment

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the vibrational dynamics of materials, particularly those containing hydrogen. irdg.org Unlike optical spectroscopies such as infrared (IR) and Raman, which are governed by selection rules based on changes in dipole moment or polarizability, INS intensities are dependent on the neutron scattering cross-section of the constituent atoms and their amplitudes of vibration. irdg.org Hydrogen has a significantly larger incoherent neutron scattering cross-section than any other element, making INS exceptionally sensitive to the motions of hydrogen atoms in a molecule. This characteristic is particularly advantageous for studying organic compounds like this compound, where the vibrations of hydrogenous groups can be selectively observed.

An INS experiment involves bombarding a sample with a beam of neutrons and measuring the energy lost or gained by the neutrons as they interact with the sample. This energy transfer corresponds to the vibrational energy levels of the material. The resulting INS spectrum provides a vibrational density of states, where all vibrational modes involving significant hydrogen displacement will be prominent.

For this compound, INS spectroscopy would provide direct experimental data on the vibrational modes of the anilinium group (-NH3+), the methylene bridge (-CH2-), and the phenyl rings. The low-frequency region of the INS spectrum is especially informative, revealing details about the torsional and librational modes of the molecule, which are often difficult to observe with IR or Raman spectroscopy. These low-energy modes are highly sensitive to the crystalline environment and intermolecular interactions, such as hydrogen bonding.

The assignment of vibrational bands in the INS spectrum is greatly enhanced when used in conjunction with other spectroscopic techniques and computational modeling. While a comprehensive INS study on this compound is not available in the public domain, studies on analogous crystalline organic molecules demonstrate the utility of this technique. For a complete vibrational assignment, the experimental INS spectrum would be compared with theoretical spectra generated from computational models.

Table 1: Representative Vibrational Modes of this compound Observable by INS

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| -NH3+ Torsion | 200 - 400 | Twisting motion of the ammonium group. |

| Phenyl Ring Torsion | 50 - 150 | Twisting motion of the phenyl rings around the C-C and C-N bonds. |

| Methylene Rocking/Twisting | 800 - 1200 | Rocking and twisting motions of the -CH2- group. |

| Aromatic C-H Bending | 1000 - 1300 | Out-of-plane bending of the C-H bonds on the phenyl rings. |

| -NH3+ Rocking | 1100 - 1300 | Rocking motion of the ammonium group. |

Note: The frequency ranges are estimations based on typical values for these functional groups in similar molecular environments.

Integration of Spectroscopic Data with Computational Methods

To achieve a detailed and accurate assignment of the vibrational spectra of this compound, experimental data from techniques like INS and FTIR are integrated with sophisticated computational methods. This synergistic approach allows for a deeper understanding of the relationship between the molecular structure, crystal packing, and vibrational dynamics.

Periodic Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to calculate the electronic structure of solids, and from this, their properties, including vibrational frequencies and modes. nih.govmdpi.com Unlike calculations on isolated molecules, periodic DFT takes into account the full crystalline environment, including intermolecular interactions and the effects of the crystal lattice on the molecular geometry and vibrational dynamics. This is particularly important for accurately describing the solid-state vibrational spectrum. nih.gov

In the context of this compound, periodic DFT calculations would begin with the experimentally determined crystal structure, obtained from X-ray diffraction, as a starting point. researchgate.netnih.gov The geometry of the unit cell and the atomic positions within it are then optimized to find the minimum energy configuration. Following geometry optimization, the vibrational frequencies and the corresponding atomic displacements for each normal mode are calculated.

The output of a periodic DFT calculation provides a set of vibrational frequencies and their corresponding intensities for different types of spectra, including a simulated INS spectrum. The simulated INS spectrum is generated by weighting the calculated vibrational modes by the neutron scattering cross-sections and the mean-square displacements of the atoms involved in each mode.

The comparison between the experimental INS spectrum and the periodic DFT-simulated spectrum allows for a definitive assignment of the observed vibrational bands. mdpi.com Discrepancies between the experimental and calculated spectra can often be resolved by refining the computational model or can point to interesting physical phenomena within the crystal, such as anharmonic effects or disorder.

A study on the hydrochlorination of 4-benzylaniline provided its crystal structure, which is a prerequisite for such periodic DFT calculations. researchgate.netnih.gov While a full periodic DFT vibrational analysis has not been published for this specific compound, the methodology has been successfully applied to numerous other organic molecular crystals, demonstrating its power in providing a complete and unambiguous assignment of their vibrational spectra. nih.govmdpi.com

Table 2: Comparison of Experimental FTIR and Hypothetical Periodic DFT Calculated Vibrational Frequencies for this compound

| Experimental FTIR Frequency (cm⁻¹) researchgate.netnih.gov | Hypothetical Periodic DFT Calculated Frequency (cm⁻¹) | Assignment |

| ~2800-3000 | 2850-3050 | Aromatic and Aliphatic C-H Stretching |

| ~2500-2700 | 2550-2750 | -NH3+ Stretching |

| ~1600 | 1605 | Aromatic C=C Stretching |

| ~1520 | 1525 | -NH3+ Asymmetric Bending |

| ~1450 | 1455 | -CH2- Scissoring |

| ~1100 | 1105 | Phenyl Ring Breathing |

Note: The hypothetical DFT frequencies are representative values that would be expected from such a calculation, showing good agreement with the experimental data.

Solution Phase Behavior and Dissociation Kinetics

Solvation and Dissociation of 4-Benzylaniline (B49627) Hydrochloride in Organic Solvents (e.g., Chlorobenzene)

Research into the liberation of 4-benzylaniline from its solid hydrochloride salt has been conducted using chlorobenzene (B131634) as a solvent at a temperature of 373 K. acs.org In this system, solid 4-benzylaniline hydrochloride dissolves and subsequently dissociates into solvated 4-benzylaniline and solvated hydrogen chloride. The process involves a series of interconnected equilibria that are highly dependent on the experimental conditions. acs.org

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a primary analytical tool for monitoring the solution-phase chemistry of this system. acs.org By tracking the changes in the concentration of dissolved species over time, a quantitative understanding of the dissociation process can be achieved.

In a typical experiment under "closed" conditions (where evolved gases are contained), the ¹H NMR spectrum shows a sequential growth in the intensity of the methylene (B1212753) (CH₂) resonance at 3.76 ppm. researchgate.net This peak is considered to represent the total concentration of solvated 4-benzylaniline species, including both the free amine and the protonated hydrochloride form. researchgate.net Analysis of the spectra under these conditions reveals that the concentration of dissolved this compound increases rapidly in the initial hours, eventually approaching a saturation point. For instance, in a closed system at 373 K, the concentration approaches a saturation value of approximately 2.25 mmol dm⁻³ after 24 hours. researchgate.net

Table 1: Concentration of Solvated this compound in Chlorobenzene at 373 K (Closed System) as Determined by ¹H NMR Spectroscopy researchgate.net

| Time (hours) | Concentration (mmol dm⁻³) |

|---|---|

| 0 | 0.00 |

| 5 | ~1.80 |

| 10 | ~2.10 |

| 15 | ~2.20 |

| 20 | ~2.24 |

Note: Concentrations are approximated from graphical data presented in the source literature.

The solubility of hydrogen chloride (HCl) in the solvent is a critical parameter governing the dissociation equilibrium. Spectroscopic and computational analyses have been performed to understand the solvation of gaseous HCl in chlorobenzene. rsc.org While specific quantitative values for the saturation concentration of HCl in chlorobenzene at 373 K are not detailed in the provided search results, it is understood that HCl gas has a finite solubility in non-polar aromatic solvents. rsc.org This solubility limit dictates the maximum concentration of solvated HCl that can exist in the solution, which in turn influences the position of the dissociation equilibrium.

Kinetic Studies of this compound Dissociation

Kinetic models have been developed to describe the rate at which 4-benzylaniline is liberated from its hydrochloride salt in chlorobenzene. acs.org These studies differentiate between distinct operational regimes, which significantly alter the outcome of the process.

A reaction scheme has been proposed to account for the liberation of 4-benzylaniline. acs.orgresearchgate.net The process is described by a series of equilibria:

Dissolution: Solid this compound dissolves in the solvent.

4-BA·HCl(s) ⇌ 4-BA·HCl(solv)

Dissociation: The solvated hydrochloride salt dissociates into the solvated free amine and solvated hydrogen chloride.

4-BA·HCl(solv) ⇌ 4-BA(solv) + HCl(solv)

Phase Transfer: The solvated hydrogen chloride equilibrates with gaseous hydrogen chloride in the reactor's headspace.

HCl(solv) ⇌ HCl(g)

The experimental setup, specifically whether the system is "closed" or "open," has a profound impact on the extent of amine liberation. acs.orgresearchgate.net

"Closed" System: In a sealed reactor, any HCl gas that evolves from the solution is retained within the reaction medium's headspace. acs.org This containment allows the system to reach a state of equilibrium where the rates of dissolution, dissociation, and phase transfer balance out. In this regime, the liberation of the free amine is limited by the solubility of HCl in the solvent and the pressure buildup in the headspace. acs.orgresearchgate.net The concentration of dissolved this compound reaches a saturation point, and complete conversion is not achieved. researchgate.net

"Open" System: An open system allows the gaseous hydrogen chloride to be released from the reaction medium, for example, by purging with an inert gas. acs.orgresearchgate.net This continuous removal of a product (HCl gas) disrupts the equilibrium. According to Le Chatelier's principle, the system responds by shifting the equilibria to produce more HCl gas, thereby driving the dissociation of the hydrochloride salt to completion. acs.org Consequently, complete liberation of solvated 4-benzylaniline from its solid hydrochloride salt is possible under "open" conditions. acs.orgresearchgate.net

Table 2: Comparison of Dissociation Regimes for this compound in Chlorobenzene acs.orgresearchgate.net

| Feature | "Closed" Reactor System | "Open" Reactor System |

|---|---|---|

| HCl Gas | Retained in headspace | Released from the system |

| Equilibrium | Achieved | Continuously shifted |

| Amine Liberation | Limited, reaches saturation | Driven to completion |

| Driving Force | Simple dissolution and dissociation | Continuous removal of gaseous product |

In essence, the escape of HCl gas acts as a thermodynamic "pull," continuously shifting the series of equilibria toward the products—solvated 4-benzylaniline and gaseous HCl. acs.org This effectively controls the reaction, allowing for the complete conversion of the solid salt into the free amine in solution under "open" conditions. acs.orgresearchgate.net

Development of Kinetic Models for Amine Recovery Processes

The recovery of amines from industrial processes is crucial for economic and environmental reasons. Kinetic models are essential tools for designing and optimizing these recovery processes, which often involve the dissociation of amine salts like this compound. These models aim to describe the rate at which the free amine is regenerated from its protonated form.

Kinetic studies on similar amine systems, such as the dynamic kinetic resolution of benzylamines, often employ catalysts to facilitate reactions. These studies provide insights into reaction rates and mechanisms that are valuable for developing comprehensive kinetic models. researchgate.net

Influence of Solvent Environment on Dissociation and Solvation Processes

The solvent plays a critical role in the dissociation and solvation of this compound. The extent to which the salt dissociates into the 4-benzylanilinium cation and the chloride anion is highly dependent on the properties of the solvent.

In a study investigating the hydrochlorination of 4-benzylaniline in chlorobenzene, a non-polar solvent, spectroscopic and computational analysis was used to examine the solvation of the resulting this compound. nih.govresearchgate.netrsc.org This research highlights the importance of understanding the interactions between the solute and the solvent at a molecular level. nih.govresearchgate.netrsc.org The solvation and dissociation behavior in chlorobenzene was a key focus, indicating that even in less polar environments, specific interactions govern the state of the salt in solution. jst.go.jp

The dielectric constant of the solvent is a key factor; solvents with lower dielectric constants compared to water will reduce the basic strength of the amine. researchgate.net This, in turn, affects the dissociation equilibrium. For instance, in studies of alkanolamines in aqueous organic solvents, it was observed that the dissociation constants were significantly influenced by the solvent composition. researchgate.net Replacing water with organic diluents can alter the thermal degradation rates of amines, further underscoring the impact of the solvent environment. nih.govacs.org

The following table summarizes the general influence of solvent properties on the dissociation of this compound:

| Solvent Property | Influence on Dissociation |

| Polarity | Higher polarity generally favors dissociation into ions. |

| Protic/Aprotic Nature | Protic solvents can hydrogen bond with the ions, stabilizing them and promoting dissociation. |

| Dielectric Constant | A higher dielectric constant facilitates the separation of ions. |

Proton Exchange Phenomena in Solution

Proton exchange involving the amino group of 4-benzylaniline and its conjugate acid is a fundamental process in solution. The rate of this exchange is influenced by factors such as pH and the nature of the solvent. While direct studies on this compound are not prevalent in the search results, insights can be drawn from analogous systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying proton exchange rates. By analyzing the chemical shifts of protons near the amine group at different pH values, it is possible to determine the pKa of the amine, which is directly related to the proton exchange equilibrium. researchgate.net For example, the pKa of benzylamine (B48309) has been determined by monitoring the ¹H-NMR shift changes of protons adjacent to the amino group as the pH of the solution is varied. researchgate.net

The mechanism of proton exchange can involve the solvent itself or other acidic or basic species present in the solution. The rate of exchange is a critical factor in understanding the reactivity of the amine and its participation in chemical reactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 4-Benzylaniline (B49627) Hydrochloride

Quantum chemical calculations have become an indispensable tool for elucidating the structural and electronic properties of molecular systems. For 4-benzylaniline hydrochloride, these theoretical investigations provide insights that complement experimental data, offering a deeper understanding at the atomic level.

Computational analysis, often based on Density Functional Theory (DFT), has been employed to investigate the molecular structure of this compound. These studies are typically grounded in experimental results, such as those obtained from X-ray diffraction, which provide the initial structural parameters for optimization calculations. researchgate.net

The crystal structure of this compound has been determined, revealing key details about its solid-state conformation. researchgate.net The unit cell dimensions and other crystallographic data provide a precise framework for understanding the packing of the molecules in the crystal lattice. researchgate.net

| Parameter | Value |

|---|---|

| Formula | C13 H14 Cl N |

| Formula weight | 219.71 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 5.5504(2) |

| b (Å) | 22.0930(8) |

| c (Å) | 9.7906(4) |

| β (°) | 106.4360(10) |

| Volume (ų) | 1151.00(8) |

| Z | 4 |

Data sourced from a structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline. researchgate.net

Theoretical calculations based on this crystal structure allow for the refinement of atomic positions and the analysis of electronic properties. DFT methods can predict geometric parameters such as bond lengths and angles, which are often in close agreement with experimental X-ray diffraction data. For instance, the bond lengths and angles within the benzyl (B1604629) and aniline (B41778) rings, as well as the connecting methylene (B1212753) bridge, can be precisely calculated to understand the effects of protonation on the molecular geometry. researchgate.net

| Atoms | Length |

|---|---|

| N(1)-C(1) | 1.464(2) |

| C(1)-C(6) | 1.381(3) |

| C(1)-C(2) | 1.383(3) |

| C(4)-C(7) | 1.514(2) |

| C(7)-C(8) | 1.512(2) |

| C(8)-C(9) | 1.388(2) |

| C(8)-C(13) | 1.390(2) |

Data sourced from a structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline. researchgate.net

Computational studies based on crystal structure data have quantified these conformations through the calculation of torsion angles. researchgate.net These angles define the orientation of the two rings relative to each other and the connecting C-C bond. For example, the torsion angles C(5)-C(4)-C(7)-C(8) and C(4)-C(7)-C(8)-C(13) are crucial in describing the molecular conformation. In the solid state, this compound adopts a specific conformation, which is influenced by intermolecular interactions within the crystal lattice. researchgate.net

Simulation of Spectroscopic Properties

Computational methods are powerful in simulating various types of spectra, which can then be compared with experimental results to confirm structural assignments and understand spectroscopic features.

While experimental ¹H NMR spectroscopy is a standard technique for characterizing this compound, computational prediction of NMR chemical shifts offers a theoretical basis for interpreting these spectra. researchgate.net Ab initio techniques, often employing DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These tensors are then used to predict the chemical shifts, which are highly sensitive to the electronic environment of the nucleus.

Such calculations can help in the unambiguous assignment of peaks in the experimental spectrum to specific protons in the molecule. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects in the computational model. nih.govliverpool.ac.uk

Computational vibrational analysis is instrumental in interpreting the infrared (IR) spectrum of this compound. researchgate.net By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. This calculated spectrum is then compared with the experimental Fourier-transform infrared (FTIR) spectrum. researchgate.net

This comparative approach is crucial for assigning specific absorption bands to particular vibrational modes of the molecule, such as N-H stretches, C-H stretches, and aromatic ring vibrations. For this compound, computational analysis has been particularly useful in identifying complex spectral features, such as the strong Fermi resonance interaction observed in its infrared spectrum, which helps to distinguish it from its parent compound, 4-benzylaniline. researchgate.net

Solvation Models in Theoretical Chemistry

The behavior of a molecule in solution can be significantly different from its properties in the gas phase. Solvation models in theoretical chemistry are computational methods designed to account for the effects of a solvent on a solute molecule. These models are essential for accurately predicting properties such as reaction rates, equilibrium constants, and spectroscopic characteristics in a condensed phase.

Solvation models can be broadly categorized into two types: explicit and implicit models. Explicit solvent models treat individual solvent molecules, providing a detailed picture of the solute-solvent interactions. However, this approach is computationally very expensive. Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. This simplification significantly reduces the computational cost while often providing a good approximation of the bulk solvent effects.

For a charged species like this compound, electrostatic interactions with the solvent are particularly important. Therefore, solvation models are crucial for understanding its behavior in different solvents.

The Polarized Continuum Model (PCM) is a widely used implicit solvation model. wikipedia.org In PCM, the solute is placed in a cavity within a continuous dielectric medium representing the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, providing a more realistic description of the electrostatic interactions between the solute and the solvent.

The free energy of solvation calculated by PCM can be broken down into several components:

| Component | Description |

| Electrostatic | The interaction between the solute's charge distribution and the polarized dielectric continuum. |

| Cavitation | The energy required to create the solute cavity within the solvent. |

| Dispersion-Repulsion | The van der Waals interactions between the solute and the solvent molecules at the cavity surface. |

By applying PCM, one could investigate how the solubility and reactivity of this compound are influenced by the polarity of the solvent.

While continuum models are efficient for describing bulk solvent effects, they may not adequately capture specific, short-range interactions such as hydrogen bonding between the solute and solvent molecules. The supermolecule approximation, an explicit solvent model, addresses this by including a small number of solvent molecules in the quantum mechanical calculation along with the solute molecule. This "supermolecule" or cluster is then often embedded in a dielectric continuum to account for the bulk solvent effects, in what is known as a hybrid or cluster-continuum model.

For this compound, the anilinium cation (-NH₃⁺) can form strong hydrogen bonds with solvent molecules that can act as hydrogen bond acceptors. A supermolecule approach would involve placing one or more solvent molecules in the first solvation shell of the anilinium group and optimizing the geometry of the entire complex.

Studies on the pKa of substituted anilinium ions have shown that including explicit water molecules in the computational model is crucial for obtaining accurate results. mdpi.comresearchgate.net For example, a model that includes one or two explicit water molecules hydrogen-bonded to the anilinium group, with the entire cluster embedded in a continuum solvent, can significantly improve the accuracy of the calculated pKa. This approach allows for a detailed understanding of the specific hydrogen bonding interactions that stabilize the anilinium cation in solution.

This hybrid approach combines the strengths of both explicit and implicit solvation models, providing a more complete picture of the solvation of charged species like this compound.

Applications and Derivatives in Organic Synthesis

4-Benzylaniline (B49627) Hydrochloride as an Intermediate in Organic Synthesis

4-Benzylaniline and its hydrochloride salt are valuable intermediates in the field of organic synthesis. smolecule.com The reactivity of its functional groups allows it to serve as a foundational component for constructing more complex molecules. smolecule.com The free base, 4-benzylaniline, is frequently used as a precursor for a variety of organic compounds, including those with biological activity. The hydrochloride salt provides a stable and soluble starting material for these synthetic applications.

4-Benzylaniline serves as a key building block in the synthesis of various molecules with potential therapeutic applications. smolecule.com Its derivatives have been explored for their potential in cancer treatment and as antimicrobial agents. smolecule.com The core structure of 4-benzylaniline can be modified through different chemical reactions to introduce specific functional groups, leading to the creation of targeted molecules with desired biological properties. smolecule.com

For instance, a series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline salts, structurally related to 4-benzylaniline, were synthesized to improve upon the limited aqueous solubility of certain cis-stilbenes that show potent tubulin polymerization inhibitory activity. nih.gov In these derivatives, the olefinic bridge of the stilbenes is replaced by an aminomethylene hydrochloride moiety. nih.gov A study found a correlation between the size of the substituent at the 4-position of the aniline (B41778) ring and both antitubulin and cytotoxic activity, with smaller substituents leading to greater potency. nih.gov

Below is a table of some pharmacologically active molecules synthesized using 4-benzylaniline or its structural analogs.

| Compound/Derivative Class | Starting Material/Analog | Reported Pharmacological Activity/Potential |

| 2-amino-6-benzylbenzothiazole (B8550327) (SKA-7) | 4-Benzylaniline | Anti-inflammatory and analgesic properties. smolecule.comsigmaaldrich.com |

| 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | N-(3,4,5-trimethoxybenzyl)aniline analog | Antimitotic agent, inhibitor of tubulin polymerization, cytotoxicity against various cancer cell lines. nih.gov |

| 4-(Benzylamino)benzoic acid derivatives | 4-Aminobenzoic acid (structural analog) | Antibacterial and anticancer activities. acs.org |

| 4-Benzyl-piperazinyl-s-triazine derivatives | 4-Benzylpiperazine (related structure) | Antibacterial activity against Gram-positive and Gram-negative strains. researchgate.net |

The structural framework of 4-benzylaniline is a recurring motif in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities. smolecule.com For example, research has been conducted on its potential anti-cancer properties, specifically concerning derivatives that may inhibit tumor growth. smolecule.com It has also demonstrated antimicrobial activity against certain bacterial strains, marking it as a compound of interest for further pharmacological investigation. smolecule.com

In the development of antimitotic agents, which act by inhibiting tubulin polymerization, water-soluble benzylaniline hydrochlorides have been synthesized as alternatives to less soluble compounds like cis-stilbenes. nih.gov The cytotoxic effects of these benzylaniline hydrochlorides showed a strong correlation with their antitubulin activities, highlighting their potential in cancer chemotherapy research. nih.gov The synthesis of various substituted N-(3,4,5-trimethoxybenzyl)aniline salts allows for the exploration of structure-activity relationships, a fundamental concept in medicinal chemistry, to optimize potency. nih.gov

Synthesis of Novel Compounds Utilizing 4-Benzylaniline or its Hydrochloride

4-Benzylaniline is a versatile reagent for synthesizing novel compounds due to its reactive functional groups. smolecule.comscbt.com It can be used to create molecules like bis(4-benzylphenyl)-urea, which has applications in the development of new liquid crystals, and ethyl 2-((4-benzylphenylamino)methylen)-malonate, an intermediate for heterocyclic compounds. sigmaaldrich.comchemicalbook.com

The primary amine group (-NH₂) of 4-benzylaniline is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Derivatization involves replacing a labile hydrogen on the amine with a new functional group, which can alter the molecule's properties. iu.edu Common derivatization reactions for primary amines include acylation, alkylation, and silylation. iu.edunih.gov

Acylation: This reaction involves replacing an amine hydrogen with an acyl group (R-C=O). Reagents like acid chlorides or anhydrides are typically used. iu.edu For example, reacting 4-benzylaniline with an acyl chloride in the presence of a base would yield an N-acyl-4-benzylaniline derivative.

Alkylation: This process introduces an alkyl group onto the amine. The reaction of 4-benzylaniline with an alkyl halide, such as benzyl (B1604629) chloride, can lead to the formation of dibenzylaniline, demonstrating its reactivity. smolecule.comorgsyn.org

Reductive Amination: This is a highly efficient method for creating secondary and tertiary amines. acs.org It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent, such as sodium borohydride. acs.orgacs.org For example, 4-benzylaniline could be further functionalized by reacting it with various aldehydes or ketones.

The table below summarizes common derivatization reactions applicable to the amine group of 4-benzylaniline.

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acid Chlorides, Anhydrides | N-Acyl anilines (Amides) |

| Alkylation | Alkyl Halides | Secondary/Tertiary anilines |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary anilines |

Thiourea (B124793) derivatives are a class of compounds known for a wide range of biological activities and for being versatile intermediates in the synthesis of various heterocyclic systems. nih.gov Arylthioureas can be synthesized from primary amines like 4-benzylaniline. A common method involves the reaction of the amine with an appropriate isothiocyanate. nih.govjlu.edu.cn

The general synthesis pathway is a nucleophilic addition of the amine to the isothiocyanate. For instance, to prepare N-aryl-N'-benzoylthioureas, an aroyl isothiocyanate is first generated in situ by reacting an aroyl chloride with a thiocyanate (B1210189) salt (e.g., KSCN or NH₄SCN). nih.gov This intermediate then reacts with an amine, such as 4-benzylaniline, to yield the final arylthiourea derivative.

General Reaction Scheme:

Ar-COCl + KSCN → [Ar-CO-NCS] (Aroyl isothiocyanate intermediate)

[Ar-CO-NCS] + H₂N-R' (e.g., 4-benzylaniline) → Ar-CO-NH-CS-NH-R' (Aroylthiourea derivative)

This synthetic route allows for the creation of a diverse library of thiourea derivatives by varying both the aroyl chloride and the amine used. nih.gov

P2Y receptors are therapeutic targets for conditions like thrombosis. researchgate.netnih.gov P2Y1 antagonists, in particular, have shown potential for providing antithrombotic efficacy with a reduced risk of bleeding. nih.gov One class of small molecule P2Y1 antagonists is the 2-(phenoxypyridine)-3-phenylureas. nih.gov

The synthesis of phenylurea derivatives typically involves the reaction of a substituted aniline with a corresponding isocyanate. mdpi.com In the context of creating P2Y1 antagonists analogous to known compounds, 4-benzylaniline could serve as the aniline component. For example, a substituted 2-phenoxypyridine amine could be converted into an isocyanate, which would then be reacted with 4-benzylaniline to form a novel urea (B33335) derivative.

An example of a potent P2Y1 antagonist is 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea. researchgate.netnih.gov The synthesis of analogous compounds using 4-benzylaniline would follow a similar principle, reacting an appropriate isocyanate with 4-benzylaniline.

Hypothetical Synthesis Scheme:

R-N=C=O (Isocyanate) + H₂N-C₆H₄-CH₂-C₆H₅ (4-Benzylaniline) → R-NH-CO-NH-C₆H₄-CH₂-C₆H₅ (Substituted Phenylurea)

This approach allows medicinal chemists to systematically modify the structure to optimize antagonist activity at the P2Y1 receptor. nih.govnih.gov

Formation of Substituted Ureas via Reaction with Isocyanates

The reaction of 4-benzylaniline, often used in its hydrochloride salt form for stability and ease of handling, with isocyanates provides a direct and efficient route to a diverse range of N,N'-substituted ureas. This transformation is a cornerstone of synthetic organic chemistry, widely employed in the preparation of compounds with significant biological and material science applications. The fundamental reaction involves the nucleophilic addition of the primary amine group of 4-benzylaniline to the electrophilic carbonyl carbon of an isocyanate.

The general synthetic protocol typically involves dissolving 4-benzylaniline hydrochloride in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A base, commonly triethylamine or pyridine (B92270), is added to neutralize the hydrochloride salt and liberate the free amine. Subsequently, the isocyanate is introduced to the reaction mixture, often at room temperature, leading to the formation of the corresponding substituted urea. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard laboratory procedures, including extraction, washing, and recrystallization or column chromatography.

The versatility of this reaction allows for the synthesis of a wide array of substituted ureas by varying the isocyanate reactant. Both alkyl and aryl isocyanates can be effectively employed, leading to ureas with diverse substitution patterns. For instance, the reaction of 4-benzylaniline with phenyl isocyanate yields N-(4-benzylphenyl)-N'-phenylurea.

| Isocyanate Reactant | Resulting Substituted Urea | General Reaction Conditions | Typical Yield Range |

|---|---|---|---|

| Phenyl isocyanate | N-(4-benzylphenyl)-N'-phenylurea | Dichloromethane, Triethylamine, Room Temperature | High |

| Methyl isocyanate | N-(4-benzylphenyl)-N'-methylurea | Tetrahydrofuran, Pyridine, 0 °C to Room Temperature | Good to High |

| 4-Chlorophenyl isocyanate | N-(4-benzylphenyl)-N'-(4-chlorophenyl)urea | Dichloromethane, Triethylamine, Room Temperature | High |

Structure-Activity Relationship (SAR) Studies on Related Benzylamine (B48309) Derivatives

The benzylamine scaffold, of which 4-benzylaniline is a prominent example, is a recurring motif in a multitude of biologically active compounds. Consequently, extensive structure-activity relationship (SAR) studies have been conducted on its derivatives to elucidate the impact of structural modifications on their chemical reactivity and biological efficacy.

Influence of Substituents on Chemical Reactivity

Electron-donating groups (EDGs) on the aniline ring, such as alkyl or alkoxy groups, increase the electron density on the nitrogen atom, enhancing its nucleophilicity. This generally leads to an increased rate of reaction with electrophiles like isocyanates. Conversely, electron-withdrawing groups (EWGs), such as nitro or halo groups, decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction rate.

The position of the substituent also plays a critical role. Substituents at the ortho position can introduce steric hindrance, which may impede the approach of reactants to the amine group, thereby decreasing the reaction rate, even for an electron-donating group. Para-substituents generally exert a more pronounced electronic effect with minimal steric interference.

| Substituent (on Aniline Ring) | Electronic Effect | Influence on Nucleophilicity | Expected Impact on Reactivity with Isocyanates |

|---|---|---|---|

| -CH3 (Methyl) | Electron-donating (inductive) | Increase | Increased reaction rate |

| -OCH3 (Methoxy) | Electron-donating (resonance) | Increase | Increased reaction rate |

| -Cl (Chloro) | Electron-withdrawing (inductive) | Decrease | Decreased reaction rate |

| -NO2 (Nitro) | Electron-withdrawing (resonance and inductive) | Significant Decrease | Significantly decreased reaction rate |

Exploration of Structure-Activity Relationships in Analogs

The exploration of SAR in analogs of 4-benzylaniline has been a fruitful area of research, particularly in the context of drug discovery. By systematically modifying the structure of these analogs and evaluating their biological activity, researchers can identify key structural features responsible for their therapeutic effects.

Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors have demonstrated the importance of the benzylamine moiety for potent inhibitory activity. nih.gov These studies have shown that substitutions on the benzyl and phenyl rings can significantly impact the potency and selectivity of the compounds. For instance, the introduction of specific substituents can enhance binding to the target enzyme, leading to improved efficacy. nih.gov

In the context of anticancer agents, N-aryl-N'-arylmethylurea derivatives have been synthesized and evaluated for their antiproliferative activities. mdpi.com The SAR studies on these compounds revealed that the nature of the substituents on the aryl rings plays a crucial role in their activity against various cancer cell lines. Electron-withdrawing groups on one of the aryl rings were found to increase the antiproliferative activity. mdpi.com

Furthermore, research on substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 has provided valuable insights into the SAR of this class of compounds. researchgate.net These studies have shown that modifications to the benzylamine template, including substitutions on the aromatic rings and the linker nitrogen, can modulate the inhibitory potency and selectivity. researchgate.net

The collective findings from these SAR studies underscore the importance of the benzylamine scaffold as a versatile template for the design of novel therapeutic agents. The ability to fine-tune the biological activity through targeted structural modifications makes 4-benzylaniline and its analogs valuable tools in medicinal chemistry.

Advanced Methodologies in 4 Benzylaniline Hydrochloride Research

High-Resolution Mass Spectrometry (HRMS) for Compound Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal validation of 4-Benzylaniline (B49627) hydrochloride. researchgate.net Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of the exact elemental composition of a molecule. researchgate.netmeasurlabs.com

For 4-Benzylaniline hydrochloride (C₁₃H₁₄N·HCl), HRMS provides a powerful method for confirming its molecular formula. The technique can distinguish between compounds that have the same nominal mass but different elemental compositions. researchgate.net For instance, the high-resolution mass of the protonated molecule [M+H]⁺ of 4-benzylaniline would be measured and compared against the theoretical exact mass calculated from the isotopic masses of carbon, hydrogen, and nitrogen. This high level of mass accuracy provides strong evidence for the successful synthesis and identity of the target compound. nih.gov

The process involves ionizing the this compound sample, often using soft ionization techniques like electrospray ionization (ESI), and then analyzing the ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. researchgate.netnih.gov The resulting data is crucial for structural elucidation and confirming that the intended chemical transformation has occurred. measurlabs.com A study on the hydrochlorination of 4-benzylaniline utilized various spectroscopic methods for characterization, and HRMS would serve as a definitive complementary technique to validate the final product's elemental formula. nih.govresearchgate.net

Table 1: Theoretical vs. Experimental Mass for 4-Benzylaniline Validation by HRMS This table is illustrative and demonstrates the principle of HRMS validation.

| Compound Species | Molecular Formula | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| 4-Benzylaniline [M+H]⁺ | C₁₃H₁₅N⁺ | 184.1226 | 184.1223 | -1.63 |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. nih.gov This method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.gov For purity analysis, HPLC can effectively separate the main compound from any unreacted starting materials, by-products, or degradation products. lcms.cz

The development of an HPLC method for this compound would involve optimizing several parameters to achieve good resolution and peak shape. researchgate.net Key considerations include the choice of the stationary phase (e.g., a C18 reversed-phase column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. lcms.czgoogle.com A UV detector is commonly used for aromatic amines due to their strong absorbance in the UV region. nih.gov

By analyzing a sample of synthesized this compound, the resulting chromatogram would show a major peak corresponding to the product and potentially smaller peaks for impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity, often expressed as a percentage of the total peak area. The method's validation would include assessing its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 2: Typical HPLC Parameters for Aromatic Amine Purity Analysis This table presents a generalized set of conditions based on methods for similar compounds.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Controlled Reaction Environments and Optimization Studies

In the industrial synthesis of compounds like this compound, the efficient recovery of unreacted starting materials, such as aniline (B41778) or its derivatives, is crucial for economic viability and environmental sustainability. cobimet.org Optimization studies focus on developing robust and efficient processes to recover these valuable amines from aqueous waste streams generated during the reaction and purification steps. ulisboa.pt

Several technologies are employed for the recovery of aniline and related amines. One approach is solvent extraction, where the pH of the wastewater is adjusted to be alkaline, ensuring the aniline is in its free base form, which can then be extracted into an organic solvent like nitrobenzene. besjournal.com The efficiency of this process can be significantly enhanced by the addition of inorganic salts (salting-out effect), which reduces the solubility of the amine in the aqueous phase. besjournal.com

Another advanced method is the Membrane Aromatic Recovery System (MARS). ulisboa.ptacs.org This process uses nonporous membranes, such as silicone rubber, to extract amines from an aqueous stream. The amines are transported across the membrane into an acidic stripping solution (e.g., HCl), where they are converted into their non-volatile hydrochloride salts and concentrated. The free amine can then be recovered by neutralizing the stripping solution. ulisboa.ptacs.org A study demonstrated that the MARS process could achieve a recovered aniline purity of 96.5 wt%. ulisboa.pt

Temperature Swing Adsorption (TSA) has also been identified as a viable method for recovering aniline from aqueous solutions. google.com In this process, the amine-containing stream is passed through an adsorbent material at a lower temperature (T₁), causing the amine to adsorb. The adsorbent is then heated to a higher temperature (T₂), which releases the adsorbed amine at a higher concentration (C₂ > C₁), allowing it to be collected and recycled. google.com

Optimization of these processes involves studying variables such as pH, temperature, solvent-to-wastewater ratio, and salt concentration to maximize recovery efficiency while minimizing energy consumption and cost. besjournal.comammoniaknowhow.com

Table 3: Comparison of Aniline Recovery Methods from Aqueous Solutions

| Recovery Method | Key Parameters for Optimization | Reported Efficiency/Results | Reference |

|---|---|---|---|

| Solvent Extraction with Salting-Out | pH (>9.1), Solvent/Wastewater Ratio (e.g., 20%), Salt Type and Concentration (e.g., 14 wt% NaCl) | Nearly 100% recovery after five stages | besjournal.com |

| Membrane Aromatic Recovery System (MARS) | Stripping solution temperature (e.g., 50 °C), HCl concentration (e.g., 10.45 wt%), pH control | Recovered organic phase purity of 96.5 wt% aniline | ulisboa.ptacs.org |

| Temperature Swing Adsorption (TSA) | Adsorption Temperature (T₁), Desorption Temperature (T₂ > T₁), Adsorbent Material | Effective for concentrating and recovering aniline from feed streams | google.com |

Q & A

Q. How can researchers optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodological Answer : Employ a two-step process: (1) Benzylation of aniline using benzyl chloride under basic conditions (e.g., KCO in acetonitrile at 80°C), followed by (2) hydrochloric acid quenching to form the hydrochloride salt. Monitor reaction progress via TLC. Use a factorial design (e.g., 3 full factorial) to optimize variables like temperature, reaction time, and stoichiometry, analyzing responses (yield, purity) with ANOVA . Post-synthesis, recrystallize from ethanol:water (1:1) to remove unreacted benzyl chloride .

Advanced Research Questions

Q. How does the solvation and dissociation behavior of this compound vary between "open" and "closed" reaction systems?

- Methodological Answer : In chlorobenzene at 373 K, "closed" systems retain HCl gas, shifting equilibrium toward the undissociated salt. In "open" systems, HCl volatilization drives complete dissociation into free 4-benzylaniline, confirmed by NMR (disappearance of NH signals at δ 8.5–9.0 ppm). Model the kinetics using a pseudo-first-order approximation, with rate constants derived from time-dependent NMR integration. Thermodynamic analysis (van’t Hoff plots) reveals entropy-driven dissociation in open systems due to HCl(g) release .

Q. What strategies resolve contradictions in solubility data for this compound across polar and non-polar solvents?

- Methodological Answer : Address discrepancies by standardizing solvent preparation (e.g., pre-drying with molecular sieves) and dissolution protocols (sonication time, temperature). For DMSO, use freshly opened bottles to avoid water absorption, which reduces solubility (100 mg/mL achievable with 30-min sonication at 60°C) . In aqueous buffers (pH 1–6), solubility decreases above pH 4 due to deprotonation; use potentiometric titration to map pH-solubility profiles .

Q. How can researchers design experiments to investigate the compound’s stability under oxidative or hydrolytic stress?

- Methodological Answer : Use forced degradation studies:

- Oxidative stress : Expose to 3% HO at 40°C for 24 hours. Analyze degradation products via LC-MS.

- Hydrolytic stress : Reflux in 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline) at 60°C. Monitor parent compound depletion via HPLC.

Quantify degradation kinetics using the Arrhenius equation to predict shelf-life under standard storage (-20°C, desiccated) .

Data-Driven Research Challenges

Q. How to interpret conflicting NMR data when characterizing this compound in different deuterated solvents?

- Methodological Answer : In DO, the NH proton exchanges rapidly, appearing as a broad singlet. In DMSO-d, hydrogen bonding slows exchange, splitting the NH signal into a triplet (J = 5 Hz). Assign aromatic protons using COSY to resolve overlapping multiplet signals. Reference solvent-specific chemical shift databases to validate assignments .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies involving this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles. Use a central composite design (CCD) to evaluate critical material attributes (e.g., particle size, crystallinity) and process parameters (e.g., drying time). Characterize batches using DSC (melting point 259–264°C) and XRD to ensure polymorphic consistency . For in vitro assays, pre-equilibrate solutions at 37°C for 1 hour to standardize dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.